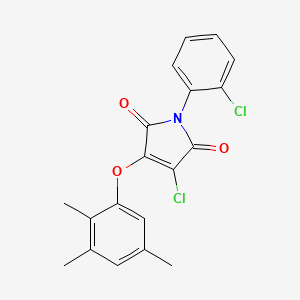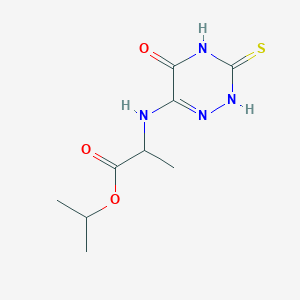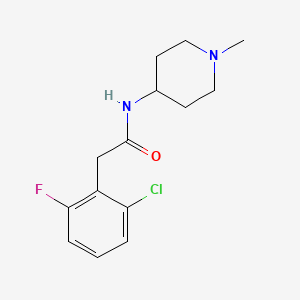
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione (CTPD) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves its ability to bind to and inhibit the activity of protein kinase C and calmodulin-dependent protein kinase II. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can affect a variety of cellular processes. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells and induce apoptosis. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In animal studies, 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have anti-tumor effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its specificity for protein kinase C and calmodulin-dependent protein kinase II. This allows researchers to investigate the role of these enzymes in cellular processes with greater precision. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
For research on 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione include investigating its potential use in the development of new therapeutic agents for cancer and inflammatory diseases. Additional studies are also needed to further elucidate the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione and its effects on cellular processes. Finally, the development of new analogs of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione may lead to compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 2,3,5-trimethylphenol to form 2-(2,3,5-trimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-1-(2,3,5-trimethylphenoxy)ethanone. The final step involves the reaction of this intermediate with 2-chloro-1-(2-chlorophenyl)ethanone and sodium hydride to form 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-8-11(2)12(3)15(9-10)25-17-16(21)18(23)22(19(17)24)14-7-5-4-6-13(14)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZURDUUTXLANDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)
